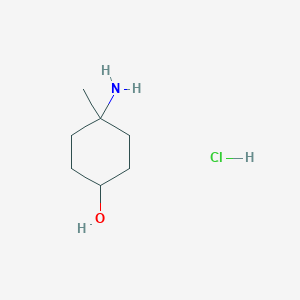

trans-4-Amino-4-methylcyclohexanol hydrochloride

Vue d'ensemble

Description

“trans-4-Amino-4-methylcyclohexanol hydrochloride” is a chemical compound with the CAS Number: 1447955-52-3 . It has a molecular weight of 165.66 and its IUPAC name is (1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Chemistry and Pharmacology of Novel Synthetic Opioids

A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides, acetamides (U-drugs), and 4-aminocyclohexanols, highlights the significance of these compounds. The study discusses their emergence as substances of abuse and the importance of international early warning systems in tracking new psychoactive substances. It emphasizes the role of stereochemistry in their potency and the necessity for pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).

Toxicity of Crude 4-Methylcyclohexanemethanol (MCHM)

This review presents experimental data and computational predictions on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) and its metabolites. It indicates low to moderate acute and subchronic oral toxicity, slight to moderate skin and eye irritation, and no evidence of mutagenicity or carcinogenicity. The review underscores the importance of understanding the toxicological profile of chemical compounds like MCHM and their potential impact on human health (Paustenbach et al., 2015).

Human Urinary Carcinogen Metabolites and Tobacco

The measurement of human urinary carcinogen metabolites offers critical insights into the effects of tobacco on cancer. This review evaluates the utility of various biomarkers in assessing carcinogen dose, exposure, and metabolism in humans. It highlights the significance of NNAL and NNAL-Gluc as biomarkers specific to tobacco-derived carcinogens, emphasizing the potential of urinary carcinogen metabolite biomarkers in future tobacco and cancer studies (Hecht, 2002).

Tranexamic Acid in Antifibrinolytic Therapy

Tranexamic acid, as an antifibrinolytic agent, has shown efficacy in reducing blood loss across various surgical procedures and gynaecological disorders. This article reviews its use, effectiveness, and tolerability in conditions amenable to antifibrinolytic therapy. It details the drug's pharmacological properties, clinical trial results, and potential cost-effectiveness in surgery and trauma, providing a comprehensive overview of its application in medical practice (McCormack, 2012).

Organic Liquid Phase Hydrogen Carriers

An overview study on the feasibility of using organic compounds as hydrogen carriers explores different classes of compounds, including cycloalkanes and heteroatoms-containing hydrocarbons. It discusses the economic viability, catalyst development, and reactor design for efficient and selective dehydrogenation of organic carriers. This research highlights the potential of compounds like methylcyclohexane in hydrogen storage and delivery, underscoring the importance of catalyst performance and reactor configuration in enhancing energy storage technologies (Bourane et al., 2016).

Safety and Hazards

The safety information for “trans-4-Amino-4-methylcyclohexanol hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-4-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTUFPOPBVLWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1965309-32-3 | |

| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)

![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)